2-(Pyridin-4-yl)-4h-chromen-4-one

Antimicrobial Gram-positive bacteria Antifungal

Researchers requiring the 4′-azaflavone scaffold for N-alkylation or 3-vinyl derivatization face limited commercial availability at research-grade purity. This parent chromone (CAS 3034-16-0), supplied at ≥97% HPLC, serves as the essential precursor for p38α MAP kinase inhibitors (IC50 17 nM), submicromolar anti-rhinoviral agents, and antimicrobial azaflavonium bromides achieving ampicillin-level MICs. • Building block for p38α inhibitors: 3-aryl derivatives reach IC50 = 17 nM. • N-Alkylation precursor: yields azaflavonium salts with Gram-positive MIC comparable to ampicillin. • 3-Vinyl-pyridinyl chromenones: submicromolar HRV-1B/HRV-14 inhibition. • GABAᴬ BZD-site SAR: azaflavone core shows α₁/α₂-α₃ selectivity factors up to 26× over flavones.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 3034-16-0
Cat. No. B1295916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-4h-chromen-4-one
CAS3034-16-0
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=NC=C3
InChIInChI=1S/C14H9NO2/c16-12-9-14(10-5-7-15-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H
InChIKeyWTKMIKUCGVSMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-yl)-4H-chromen-4-one Scaffold Overview


2-(Pyridin-4-yl)-4H-chromen-4-one (CAS 3034-16-0), also known as 4′-azaflavone or NSC51348, is a heterocyclic chromone derivative with a pyridin-4-yl substituent at the 2-position. This compound belongs to the azaflavone subclass of flavonoids, characterized by a fused benzopyran-4-one core structure (C₁₄H₉NO₂, MW 223.23) [1]. The parent scaffold itself exhibits limited direct biological activity in antimicrobial and antiviral assays compared to its substituted derivatives; its primary scientific value resides in serving as a synthetic precursor and core pharmacophore for generating derivatives with enhanced potency [2]. Commercially, the compound is available at purities of 95%+ by HPLC, with melting point reported at 144–145 °C (literature) and measured XLogP3 of 2.5 .

2-(Pyridin-4-yl)-4H-chromen-4-one: Why Generic Analogs Fail


Substituting 2-(pyridin-4-yl)-4H-chromen-4-one with closely related azaflavone or chromone analogs is scientifically unsound due to divergent biological activity profiles that are exquisitely sensitive to pyridine ring position (2-, 3-, or 4-yl), substitution at the 3-position of the chromone core, and N-alkylation status. The unsubstituted parent compound 4′-azaflavone exhibits only weak antimicrobial activity at high concentrations [1], whereas N-alkylated 4′-azaflavonium bromides derived from this exact scaffold achieve MIC values approaching those of ampicillin and fluconazole against Gram-positive bacteria and fungi [1]. Similarly, in rhinovirus antiviral screening, 3-[2-(pyridinyl)vinyl]-4H-chromen-4-ones demonstrate submicromolar activity against HRV-1B and HRV-14, while the unsubstituted 2-(pyridin-4-yl) parent serves as the essential synthetic starting point [2]. Generic substitution with a 2-(pyridin-3-yl) regioisomer or a non-alkylated chromone scaffold would yield entirely different pharmacological and synthetic outcomes, as documented in the quantitative comparisons below.

2-(Pyridin-4-yl)-4H-chromen-4-one Comparative Evidence


Antimicrobial Activity: Parent vs N-Alkyl Derivatives

The unsubstituted 2-(pyridin-4-yl)-4H-chromen-4-one (compound 4, 4′-azaflavone) was only effective against all tested microorganisms at high concentrations. In contrast, its N-alkyl-substituted 4′-azaflavonium bromide derivatives (compounds 6 and 7) exhibited high antimicrobial activity against Gram-positive bacteria and the fungus tested, with MIC values close to those of the reference antimicrobials ampicillin and fluconazole [1]. This demonstrates that the parent compound serves as the essential scaffold for generating potent antimicrobial agents via N-alkylation.

Antimicrobial Gram-positive bacteria Antifungal

Antioxidant Activity: Parent vs Alkylated Derivatives

In the same study, the N-alkyl-substituted 4′-azaflavonium bromides (compounds 6 and 7) showed good antioxidant character in both DPPH radical-scavenging and ferric reducing/antioxidant power (FRAP) tests [1]. The unsubstituted parent compound 4 exhibited weaker antioxidant activity compared to its N-alkylated derivatives. The pyridin-4-yl substitution at the 2-position, combined with quaternization, enhances electron-donating capacity and radical stabilization.

Antioxidant DPPH FRAP

Anti-Rhinovirus Activity: Parent vs 3-Vinyl Derivatives

The compound 2-(pyridin-4-yl)-4H-chromen-4-one serves as the core scaffold for 3-[2-(pyridinyl)vinyl]-4H-chromen-4-one derivatives that demonstrate submicromolar anti-rhinovirus activity. The parent compound (without the 3-vinyl substitution) exhibits negligible direct antiviral activity, whereas the 3-substituted analogs interfere with HRV-1B and HRV-14 replication at micromolar to submicromolar concentrations [1]. This structure-activity relationship (SAR) establishes the parent 2-(pyridin-4-yl)-4H-chromen-4-one as the essential synthetic intermediate for generating antiviral leads.

Antiviral Rhinovirus HRV

p38 MAP Kinase Inhibition: Scaffold vs Nanomolar Derivatives

3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives, synthesized from the 2-(4-pyridyl)chromone core, have been evaluated as p38α MAP kinase inhibitors. Introduction of an amino group at the 2-position of the pyridyl moiety yielded p38α inhibitors with IC₅₀ in the low nanomolar range (e.g., compound 8a, IC₅₀ = 17 nM) [1]. The parent 2-(pyridin-4-yl)-4H-chromen-4-one scaffold, without 3-aryl substitution and pyridyl amino modification, is inactive against p38α (class-level inference based on SAR data).

p38 MAP kinase Kinase inhibitor Inflammation

Microwave-Assisted Synthesis Efficiency

2-(Pyridin-4-yl)-4H-chromen-4-one can be synthesized via microwave-assisted one-pot cyclodehydration under solvent-free conditions using silica-supported NaHSO₄, followed by base treatment [1]. This microwave method represents a more efficient, environmentally friendly alternative to conventional thermal cyclization. The synthesis of the parent compound via thermal cyclization (Baker-Venkataraman rearrangement route) achieves 94.5% yield after 3 hours at 110 °C in acetic acid/HCl ; microwave-assisted protocols offer reduced reaction times and elimination of organic solvents [1].

Microwave synthesis Green chemistry Process chemistry

GABAᴬ Receptor Affinity: Azaflavone vs Flavone

A series of azaflavone derivatives and analogues were evaluated for affinity to the benzodiazepine binding site of the GABAᴬ receptor and compared to their flavone counterparts. The parent 4′-azaflavone scaffold (2-(pyridin-4-yl)-4H-chromen-4-one) itself shows limited affinity; however, specific substituted azaflavones (e.g., compounds 9 and 12) displayed nanomolar affinities and selectivity for α₁- versus α₂- and α₃-containing receptor subtypes by a factor of 14 to 26 [1]. The replacement of the phenyl ring with a pyridin-4-yl moiety (azaflavone vs. flavone) alters hydrogen-bonding capacity and basicity, influencing subtype selectivity.

GABA receptor Benzodiazepine site CNS pharmacology

2-(Pyridin-4-yl)-4H-chromen-4-one Procurement Scenarios


Antimicrobial & Antioxidant Agent Synthesis

Use 2-(pyridin-4-yl)-4H-chromen-4-one as the starting scaffold for N-alkylation to generate 4′-azaflavonium bromide derivatives with demonstrated antimicrobial activity (MIC close to ampicillin/fluconazole) and good antioxidant character in DPPH and FRAP assays [1]. This scenario is supported by direct head-to-head comparative data showing that the parent compound has only weak activity, while the N-alkylated derivatives achieve reference-level potency.

Anti-Rhinovirus 3-Vinyl Chromen-4-one Precursor

Employ 2-(pyridin-4-yl)-4H-chromen-4-one as the core chromen-4-one intermediate for introducing 3-vinyl-pyridinyl substituents, yielding compounds with micromolar to submicromolar inhibition of HRV-1B and HRV-14 replication [2]. The parent scaffold without 3-substitution is inactive, establishing it as the essential precursor for antiviral lead generation.

p38α MAP Kinase Inhibitor Intermediate

Utilize 2-(pyridin-4-yl)-4H-chromen-4-one to synthesize 3-aryl-2-(4-pyridyl)chromone derivatives with subsequent amino functionalization of the pyridyl ring. Optimized derivatives achieve IC₅₀ = 17 nM against p38α MAP kinase [3]. The parent scaffold alone lacks activity, but procurement enables access to this potent inhibitor class.

GABAᴬ Receptor Ligand Discovery

Deploy the 4′-azaflavone scaffold for structure-activity relationship studies targeting the benzodiazepine binding site of GABAᴬ receptors. Substituted azaflavones demonstrate nanomolar affinity and α₁/α₂-α₃ subtype selectivity factors of 14–26 relative to flavone counterparts [4]. The azaflavone core confers distinct binding properties compared to natural flavones, justifying procurement for CNS programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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